Copper 2,4-dihydroxybenzoate
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Overview
Description
Copper 2,4-dihydroxybenzoate is a coordination compound formed by the reaction of copper ions with 2,4-dihydroxybenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper 2,4-dihydroxybenzoate can be synthesized through the reaction of copper salts, such as copper(II) sulfate or copper(II) chloride, with 2,4-dihydroxybenzoic acid in an aqueous solution. The reaction typically involves dissolving the copper salt in water and then adding the 2,4-dihydroxybenzoic acid solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process can be optimized by controlling parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper 2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: The compound can participate in substitution reactions where the copper ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce copper oxide derivatives, while reduction can yield copper(I) compounds .
Scientific Research Applications
Copper 2,4-dihydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.
Industry: This compound is used in the production of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis
Mechanism of Action
The mechanism of action of copper 2,4-dihydroxybenzoate involves its interaction with biological molecules and metal ions. The copper ions in the compound can bind to proteins and enzymes, disrupting their normal function and leading to antimicrobial effects. The compound’s ability to form coordination complexes with various ligands also plays a role in its chemical reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
Copper 3,4-dihydroxybenzoate: Similar in structure but with different hydroxyl group positions, leading to variations in chemical properties and reactivity.
Copper 2,3-dihydroxybenzoate: Another isomer with distinct chemical behavior due to the position of hydroxyl groups.
Copper salicylate: A related compound with a single hydroxyl group, used in different applications
Uniqueness
Copper 2,4-dihydroxybenzoate is unique due to its specific hydroxyl group positions, which influence its coordination chemistry and reactivity. This uniqueness makes it suitable for specific applications, such as the formation of MOFs with tailored properties for gas storage and catalysis .
Properties
CAS No. |
63440-50-6 |
---|---|
Molecular Formula |
C14H10CuO8 |
Molecular Weight |
369.77 g/mol |
IUPAC Name |
copper;2-carboxy-5-hydroxyphenolate |
InChI |
InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2 |
InChI Key |
UCPROVVOIQFRKZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Cu+2] |
Origin of Product |
United States |
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